
3,5-Dibromothiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromothiophene-2-carbonyl chloride: is a chemical compound with the following structure:
BrBr
∣∣
C=SCl
It belongs to the class of thiophene-based compounds , which are known for their exceptional optical and conductive properties. Thiophenes are widely used in electronic and optoelectronic applications due to their unique characteristics.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,5-dibromothiophene-2-carbonyl chloride. One common approach involves the bromination of thiophene-2-carbonyl chloride using bromine or a brominating agent.
Reaction Conditions:: The bromination reaction typically occurs under mild conditions, with bromine being added dropwise to the thiophene-2-carbonyl chloride solution. The reaction can be catalyzed by Lewis acids or other brominating agents.
Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: 3,5-dibromothiophene-2-carbonyl chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Reduction of the carbonyl chloride group can yield different derivatives.
Bromine (Br₂): Used for bromination reactions.
Lewis acids (e.g., AlCl₃): Catalyze bromination reactions.
Reducing agents (e.g., LiAlH₄): Employed for reduction reactions.
Applications De Recherche Scientifique
3,5-Dibromothiophene-2-carbonyl chloride finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of conductive polymers and optoelectronic materials.
Chemical Sensors: Due to its sensitivity to certain analytes.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In conductive polymers, it contributes to charge transport.
- In chemical sensors, it interacts with target molecules, leading to measurable responses.
Comparaison Avec Des Composés Similaires
While 3,5-dibromothiophene-2-carbonyl chloride is unique in its bromine substitution pattern, similar compounds include other halogenated thiophenes like 2-bromothiophene-3-carbonyl chloride.
Propriétés
Formule moléculaire |
C5HBr2ClOS |
|---|---|
Poids moléculaire |
304.39 g/mol |
Nom IUPAC |
3,5-dibromothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H |
Clé InChI |
JBVNZKXQPUTMJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


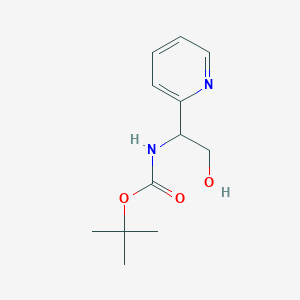
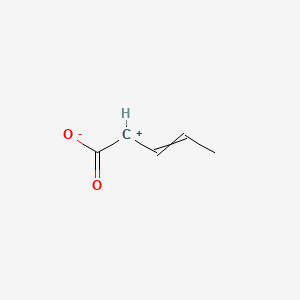

![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)

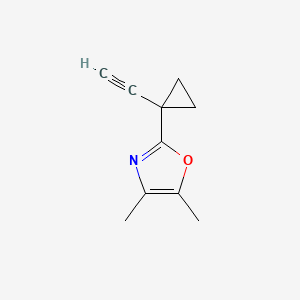
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
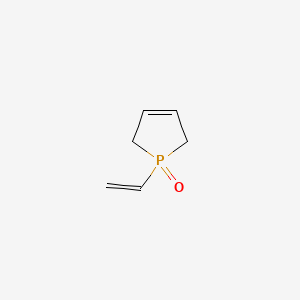
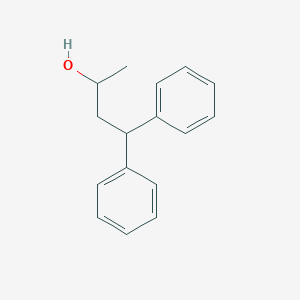

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)


